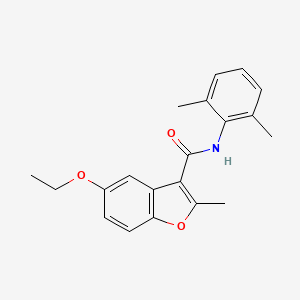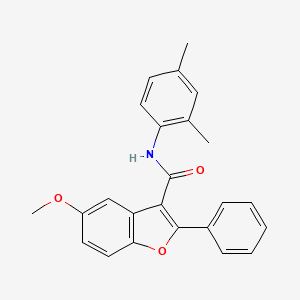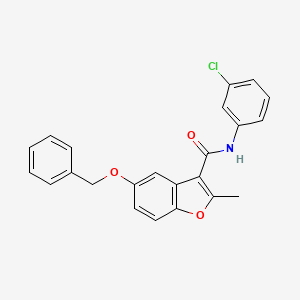![molecular formula C21H23BrCl2N2O4 B6525338 3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one dihydrochloride CAS No. 1177841-12-1](/img/structure/B6525338.png)
3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a bromophenoxy group, a hydroxy group, a methylpiperazinyl group, and a chromen-4-one group. These groups could potentially give the compound various properties depending on their arrangement and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a bromophenoxy group might be introduced via a substitution reaction, while a methylpiperazinyl group might be added via a Mannich reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom might be replaced in a substitution reaction, or the compound might undergo a redox reaction involving the hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might be soluble in certain solvents but not in others, and it might have a specific melting point and boiling point .Mécanisme D'action
Target of Action
Similar compounds have been found to target tyrosine kinases , which play a crucial role in cell signaling pathways, controlling cell growth and differentiation.
Mode of Action
It’s hypothesized that the compound may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
These pathways regulate various cellular processes, including cell growth, survival, and differentiation .
Pharmacokinetics
It’s known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown anti-inflammatory and anti-tumor activities . Therefore, it’s possible that this compound may also exhibit similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4.2ClH/c1-23-8-10-24(11-9-23)12-15-17(25)7-6-14-20(26)19(13-27-21(14)15)28-18-5-3-2-4-16(18)22;;/h2-7,13,25H,8-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXVARIYNLIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrCl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)






![4-[(4-methylpiperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one hydrochloride](/img/structure/B6525294.png)
![7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525302.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride](/img/structure/B6525311.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride](/img/structure/B6525317.png)
![(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525327.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6525346.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6525355.png)